molecular formula C23H18N2O4S B11613475 [3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone

[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No.: B11613475
M. Wt: 418.5 g/mol
InChI Key: XXOUUNMLJVBDTI-UHFFFAOYSA-N
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Description

3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that features a thienopyridine core fused with a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common approach includes the following steps:

  • Formation of the Thienopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines in the presence of catalysts.
  • Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
  • Formation of the Benzodioxin Moiety: This can be synthesized through condensation reactions involving catechol derivatives and aldehydes.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
  • Reduction: Reduction of the compound can yield amine derivatives.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions::
  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
  • Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products::
  • Oxidation: Nitroso or nitro derivatives.
  • Reduction: Amine derivatives.
  • Substitution: Various substituted thienopyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it may have activity against certain diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Pathways involved may include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: The presence of the benzodioxin moiety in 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone distinguishes it from other similar compounds. This moiety may confer unique electronic properties and potential biological activities that are not present in other derivatives.

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

InChI

InChI=1S/C23H18N2O4S/c1-27-15-5-2-13(3-6-15)17-8-7-16-20(24)22(30-23(16)25-17)21(26)14-4-9-18-19(12-14)29-11-10-28-18/h2-9,12H,10-11,24H2,1H3

InChI Key

XXOUUNMLJVBDTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCCO5)N

Origin of Product

United States

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